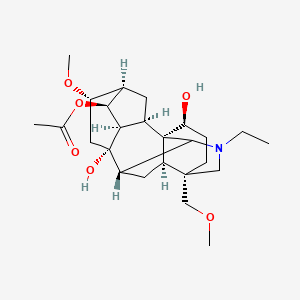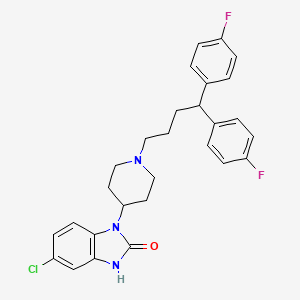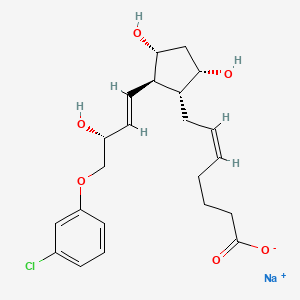
Condelphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of condelphine involves intricate organic reactions due to its complex molecular structure. One common method includes the extraction from the roots of Delphinium species, followed by purification using chromatographic techniques . The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the stability of the compound during extraction and purification .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity and cost associated with its synthesis. advancements in biotechnological methods and the use of plant cell cultures have shown potential in producing this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: Condelphine undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced or altered biological activities .
Scientific Research Applications
Condelphine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of condelphine involves its interaction with specific molecular targets and pathways. It has been shown to modulate sodium channels, leading to its neuropharmacological effects . Additionally, this compound interacts with nicotinic acetylcholine receptors, contributing to its potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Aconitine: Another norditerpenoid alkaloid with similar neuropharmacological properties.
Lappaconitine: Known for its analgesic and anti-inflammatory effects.
Neoline: Exhibits similar structural features and biological activities.
Uniqueness of Condelphine: this compound is unique due to its specific conformational structure, which influences its interaction with biological targets differently compared to other norditerpenoid alkaloids . This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
CAS No. |
7633-69-4 |
|---|---|
Molecular Formula |
C25H39NO6 |
Molecular Weight |
449.6 g/mol |
IUPAC Name |
[(1R,2R,3R,4S,5R,6S,8S,9S,10R,13S,16S,17R)-11-ethyl-8,16-dihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate |
InChI |
InChI=1S/C25H39NO6/c1-5-26-11-23(12-30-3)7-6-19(28)25-15-8-14-17(31-4)10-24(29,16(22(25)26)9-18(23)25)20(15)21(14)32-13(2)27/h14-22,28-29H,5-12H2,1-4H3/t14-,15-,16+,17+,18-,19+,20-,21+,22-,23+,24+,25+/m1/s1 |
InChI Key |
ZEBMMHUDQRRILP-FLPVEHLXSA-N |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)COC |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2C[C@@H]([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C)OC)O)O)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)COC |
Appearance |
Solid powder |
Key on ui other cas no. |
7633-69-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Coldephnine; Condelphine; Kondelfin; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B1669226.png)






